molecular formula C19H16O5 B2742571 3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methylbenzoate CAS No. 308297-71-4

3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methylbenzoate

Cat. No.: B2742571
CAS No.: 308297-71-4
M. Wt: 324.332
InChI Key: GMMIBHBPWUYZMT-UHFFFAOYSA-N
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Description

The compound “3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methylbenzoate” is a complex organic molecule. It contains functional groups such as methoxycarbonyl and methylbenzoate, which are commonly found in various organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the furan ring and the various functional groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions take place. The presence of the furan ring and the methoxycarbonyl and methylbenzoate groups could make it reactive towards certain reagents .

Scientific Research Applications

Anticancer and Antiangiogenic Properties

Novel 3-arylaminobenzofuran derivatives, including compounds with structural similarities to 3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methylbenzoate, have been synthesized and evaluated for their anticancer and antiangiogenic activities. These compounds have shown potent inhibitory effects on cancer cell proliferation, apoptosis induction, and vascular disrupting properties in vitro and in vivo, targeting the colchicine site on tubulin. This demonstrates a promising avenue for the development of new anticancer therapeutics (Romagnoli et al., 2015).

Photoreactive Synthesis Applications

Research into the photochemical synthesis of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles highlights the use of photoreaction mechanisms that could involve precursors or related structures to this compound. These methodologies offer insights into creating complex heterocyclic structures, potentially useful in material science or as pharmacophores (Buscemi et al., 2001).

Bioactive Compound Synthesis

The synthesis of potentially bioactive compounds from visnaginone, involving reactions that could be related to or involve this compound, has been explored. This includes the creation of chalcones, pyrazoline derivatives, and other heterocyclic compounds, highlighting the versatility of furan-based compounds in medicinal chemistry (Abdel Hafez et al., 2001).

Green Chemistry Applications

Fully bio-based benzoxazines have been synthesized from guaiacol, furfurylamine, and stearylamine, demonstrating an environmentally friendly approach to polymer science. These compounds, related to the broader class of furan-based chemicals, show potential in creating sustainable materials with desirable thermal and mechanical properties (Wang et al., 2012).

Synthetic Methodology and Mechanistic Studies

Studies on the synthesis and mechanistic pathways of creating dibenzofuran and carbazole-substituted compounds offer insights into the reactivity and potential applications of this compound analogs. These include the construction of 2-arylbenzo[b]furans, showcasing innovative approaches to complex organic synthesis (Ruan et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would involve interacting with certain biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it were a volatile compound, it could pose a risk of inhalation. If it were a strong acid or base, it could pose a risk of burns.

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it showed promise as a drug, future research could focus on optimizing its structure to improve its efficacy and reduce any side effects .

Properties

IUPAC Name

methyl 2-methyl-5-(2-methylbenzoyl)oxy-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-11-6-4-5-7-14(11)18(20)24-13-8-9-16-15(10-13)17(12(2)23-16)19(21)22-3/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMIBHBPWUYZMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)OC(=C3C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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